molecular formula C19H15NO5 B4881906 (3E)-3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)furan-2(3H)-one

(3E)-3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)furan-2(3H)-one

Cat. No.: B4881906
M. Wt: 337.3 g/mol
InChI Key: HIVUSBBFSDYUEH-OQLLNIDSSA-N
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Description

(3E)-3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)furan-2(3H)-one is an organic compound that belongs to the class of furan derivatives

Properties

IUPAC Name

(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-(4-methylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-12-3-6-14(7-4-12)18-11-15(19(21)25-18)9-13-5-8-17(24-2)16(10-13)20(22)23/h3-11H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVUSBBFSDYUEH-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)furan-2(3H)-one typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. Common reagents used in the synthesis include:

  • Aldehyde: 4-methoxy-3-nitrobenzaldehyde
  • Ketone: 5-(4-methylphenyl)furan-2(3H)-one
  • Base: Sodium hydroxide or potassium hydroxide
  • Solvent: Ethanol or methanol

The reaction is usually carried out at room temperature or under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)furan-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-(4-methoxybenzylidene)-5-(4-methylphenyl)furan-2(3H)-one
  • (3E)-3-(4-nitrobenzylidene)-5-(4-methylphenyl)furan-2(3H)-one
  • (3E)-3-(4-methoxy-3-nitrobenzylidene)-5-phenylfuran-2(3H)-one

Uniqueness

(3E)-3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)furan-2(3H)-one is unique due to the presence of both methoxy and nitro groups on the benzylidene moiety, which can impart distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)furan-2(3H)-one
Reactant of Route 2
Reactant of Route 2
(3E)-3-(4-methoxy-3-nitrobenzylidene)-5-(4-methylphenyl)furan-2(3H)-one

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